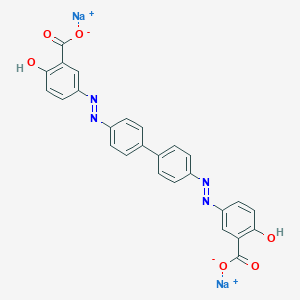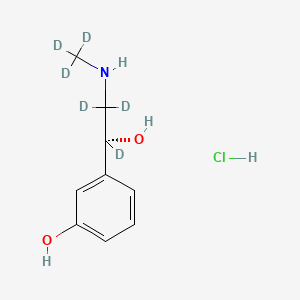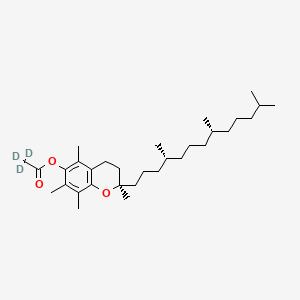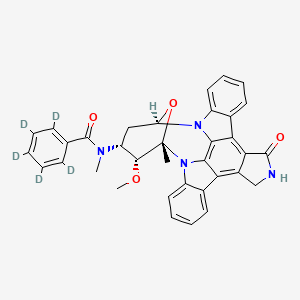
Midostaurin-d5
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Midostaurin-d5 is a deuterated derivative of midostaurin, a multi-targeted protein kinase inhibitor. Midostaurin is primarily used in the treatment of acute myeloid leukemia and systemic mastocytosis. The deuterated version, this compound, is often used in scientific research to study the pharmacokinetics and metabolic pathways of midostaurin due to its enhanced stability and reduced metabolic rate.
准备方法
Synthetic Routes and Reaction Conditions
Midostaurin-d5 is synthesized through a semi-synthetic route starting from staurosporine, an alkaloid produced by the bacterium Streptomyces staurosporeus. The process involves the following steps:
Benzoylation Reaction: Staurosporine undergoes a benzoylation reaction to form midostaurin.
Deuteration: Midostaurin is then subjected to a deuteration process where hydrogen atoms are replaced with deuterium atoms. This is typically achieved using deuterated reagents under controlled conditions to ensure selective deuteration.
Industrial Production Methods
The industrial production of this compound involves large-scale fermentation of Streptomyces staurosporeus to produce staurosporine, followed by chemical synthesis steps including benzoylation and deuteration. The process is optimized to achieve high purity and yield, with stringent quality control measures to ensure the final product meets pharmaceutical standards.
化学反应分析
Types of Reactions
Midostaurin-d5 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form hydroxylated derivatives.
Reduction: Reduction reactions can convert this compound to its reduced forms.
Substitution: Substitution reactions can occur at specific positions on the molecule, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed under controlled conditions.
Major Products
The major products formed from these reactions include hydroxylated, reduced, and substituted derivatives of this compound, each with distinct chemical and biological properties.
科学研究应用
Midostaurin-d5 is extensively used in scientific research for various applications:
Pharmacokinetics: Studying the absorption, distribution, metabolism, and excretion of midostaurin.
Metabolic Pathways: Investigating the metabolic pathways and identifying metabolites.
Drug Development: Used as a reference compound in the development of new kinase inhibitors.
Cancer Research: Exploring its effects on cancer cell lines and its potential as an anti-cancer agent.
Biological Studies: Understanding its interaction with various biological targets and pathways.
作用机制
Midostaurin-d5 exerts its effects by inhibiting multiple receptor tyrosine kinases, including:
- Protein Kinase C Alpha (PKC alpha)
- Vascular Endothelial Growth Factor Receptor 2 (VEGFR2)
- Stem Cell Factor Receptor (c-KIT)
- Platelet-Derived Growth Factor Receptor (PDGFR)
- FMS-like Tyrosine Kinase 3 (FLT3)
The inhibition of these kinases disrupts downstream signaling pathways, leading to growth arrest and apoptosis of cancer cells.
相似化合物的比较
Similar Compounds
- Staurosporine : The parent compound from which midostaurin is derived.
- Sunitinib : Another multi-targeted kinase inhibitor used in cancer treatment.
- Sorafenib : A kinase inhibitor with a similar mechanism of action.
Uniqueness
Midostaurin-d5 is unique due to its deuterated nature, which provides enhanced stability and reduced metabolic rate compared to non-deuterated midostaurin. This makes it a valuable tool in pharmacokinetic studies and drug development.
属性
分子式 |
C35H30N4O4 |
|---|---|
分子量 |
575.7 g/mol |
IUPAC 名称 |
2,3,4,5,6-pentadeuterio-N-[(2S,3R,4R,6R)-3-methoxy-2-methyl-16-oxo-29-oxa-1,7,17-triazaoctacyclo[12.12.2.12,6.07,28.08,13.015,19.020,27.021,26]nonacosa-8,10,12,14,19,21,23,25,27-nonaen-4-yl]-N-methylbenzamide |
InChI |
InChI=1S/C35H30N4O4/c1-35-32(42-3)25(37(2)34(41)19-11-5-4-6-12-19)17-26(43-35)38-23-15-9-7-13-20(23)28-29-22(18-36-33(29)40)27-21-14-8-10-16-24(21)39(35)31(27)30(28)38/h4-16,25-26,32H,17-18H2,1-3H3,(H,36,40)/t25-,26-,32-,35+/m1/s1/i4D,5D,6D,11D,12D |
InChI 键 |
BMGQWWVMWDBQGC-WBNDSJHMSA-N |
手性 SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C(=O)N(C)[C@@H]2C[C@@H]3N4C5=CC=CC=C5C6=C7C(=C8C9=CC=CC=C9N(C8=C64)[C@]([C@@H]2OC)(O3)C)CNC7=O)[2H])[2H] |
规范 SMILES |
CC12C(C(CC(O1)N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N2C7=C53)CNC6=O)N(C)C(=O)C9=CC=CC=C9)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


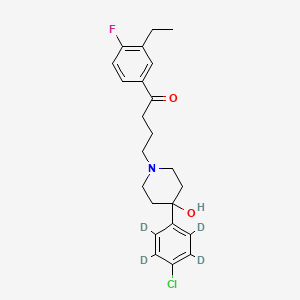
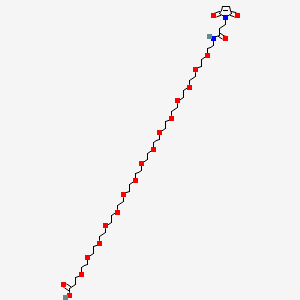

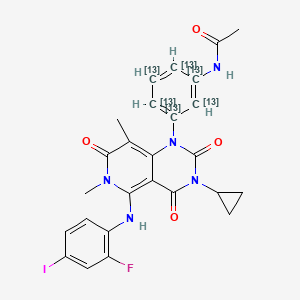
![disodium;[2-[(8S,9R,10S,11S,13S,14S,16S,17R)-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] phosphate](/img/structure/B12423278.png)
![N-[(1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl]-2-oxo-3-propan-2-ylbenzimidazole-1-carboxamide;chloride](/img/structure/B12423279.png)
![[pTyr5] EGFR (988-993) (TFA)](/img/structure/B12423284.png)
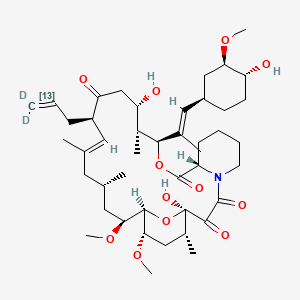

![(3S)-3-(4-aminobutyl)-1-[[4-fluoro-2-(3-methylimidazol-4-yl)phenyl]methyl]-4-hydroxy-4-oxo-1,4lambda5-azaphosphinane-3-carboxylic acid](/img/structure/B12423304.png)
